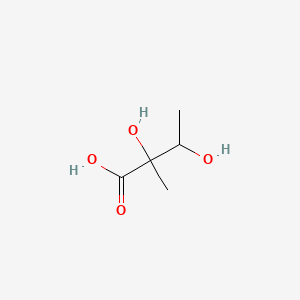

2,3-Dihydroxy-2-methylbutanoic acid

Description

Properties

IUPAC Name |

2,3-dihydroxy-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(6)5(2,9)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWPAWLEXIYETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306894 | |

| Record name | 2,3-dihydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14868-24-7 | |

| Record name | 2,3-Dihydroxy-2-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 181497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC181497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-methylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Hydroxylation of 2-Methylbutanoic Acid Derivatives

The foundational chemical route to 2,3-dihydroxy-2-methylbutanoic acid involves the hydroxylation of 2-methylbutanoic acid or its esters. Early methods utilized oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in stoichiometric quantities, often leading to moderate yields (40–60%) due to over-oxidation byproducts. For instance, the dihydroxylation of ethyl 2-methylbut-2-enoate with OsO₄ in a tert-butanol/water system generates the diol intermediate, which is subsequently hydrolyzed under acidic conditions to yield the target acid.

A critical advancement involves the use of catalytic OsO₄ with co-oxidants like N-methylmorpholine N-oxide (NMO), which improves atom economy and reduces metal waste. This method achieves yields upward of 75% while maintaining high regioselectivity for the 2,3-dihydroxy configuration. Reaction parameters such as temperature (–20°C to 25°C), solvent polarity (tetrahydrofuran vs. acetone), and pH (4–6) significantly influence the ratio of syn- to anti-diol products, as demonstrated in comparative studies.

Protection-Deprotection Strategies for Hydroxyl Groups

The inherent reactivity of vicinal diols necessitates protective group strategies to prevent undesired side reactions during synthesis. The PMC study highlights the efficacy of isopropylidene protection for the hydroxyl groups of glyceric acid derivatives. For example, methyl 2,3-O-isopropylidene-L-glycerate serves as a stable intermediate that can be selectively deprotected using Dowex-H⁺ resin in aqueous dioxane, yielding the free diol with >90% purity.

Alternative protecting groups, such as trityl and tetrahydropyranyl (THP) ethers, have been employed to address challenges in phosphorylation and acylation steps. The tritylation of primary hydroxyl groups followed by acylation at the secondary position enables precise functionalization of the glyceric acid scaffold, as illustrated in the synthesis of phospholipid precursors. However, acid-labile protecting groups like THP require carefully controlled deprotection conditions (e.g., dilute HCl in dioxane) to prevent acyl migration, a common issue in polyol chemistry.

Enzymatic and Chemoenzymatic Approaches

Stereodivergent Synthesis Using Biocatalysts

The MDPI study outlines a groundbreaking chemoenzymatic strategy to access all four stereoisomers of ethyl 2,3-dimethylglycerate, a structural analog of 2,3-dihydroxy-2-methylbutanoic acid. This approach combines enzymatic reduction with chemical epimerization, enabling precise control over stereochemistry:

- Enzymatic Reduction of α-Acetolactate : Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic ethyl α-acetolactate, yielding (2R,3S)-2-methyl-2,3-dihydroxybutyrate with >95% enantiomeric excess (ee).

- Baker’s Yeast-Mediated Dynamic Kinetic Resolution : Incubation of residual (2S)-α-acetolactate with Saccharomyces cerevisiae achieves near-quantitative conversion to (2S,3S)-dihydroxy ester, exploiting the microorganism’s innate reductase activity.

| Enzymatic Step | Substrate | Enzyme/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Kinetic Resolution | Ethyl α-acetolactate | CAL-B, vinyl acetate | 45 | >95 |

| Dynamic Kinetic Resolution | (2S)-α-Acetolactate | Baker’s yeast, glucose | 90 | >95 |

| Epimerization via Oxidation-Reduction | (2R,3S)-dihydroxy ester | TEMPO/NaClO, NaBH₄ | 65 | 85 |

Chemoenzymatic Epimerization for Diastereomer Access

The MDPI protocol further demonstrates the conversion of (2R,3S)-dihydroxy ester to its (2R,3R)-diastereomer via a two-step oxidation-reduction sequence. Treatment with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) generates a ketone intermediate, which undergoes sodium borohydride (NaBH₄) reduction to afford the anti-diol with 85% diastereomeric excess. This method circumvents the need for chiral auxiliaries or expensive metal catalysts, offering a cost-effective route to stereochemical diversity.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and sustainability. Continuous flow reactors have been adopted to enhance mass transfer and temperature control during hydroxylation reactions. For example, a tubular reactor system employing OsO₄/NMO in supercritical carbon dioxide (scCO₂) achieves 85% conversion per pass, with catalyst recycling via membrane filtration. This green chemistry approach minimizes solvent waste and energy consumption compared to batch processes.

Crystallization and Purification Techniques

Final isolation of 2,3-dihydroxy-2-methylbutanoic acid typically involves acid-induced hydrolysis of ester precursors followed by crystallization. Industrial protocols use antisolvent crystallization with ethanol/water mixtures to obtain pharmaceutical-grade material (>99% purity). Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure compliance with regulatory standards for chiral purity.

Challenges and Mitigation Strategies

Acyl Migration in Polyol Derivatives

Acyl group migration between adjacent hydroxyls remains a critical issue during multi-step syntheses. The PMC study addresses this by introducing tetrahydropyranyl protection at the sn-2 position, which sterically hinders migration while permitting selective phosphorylation at the sn-3 site. This strategy, combined with low-temperature reaction conditions (–40°C), reduces migration to <5% in model substrates.

Byproduct Formation in Oxidative Steps

Over-oxidation to ketone or carboxylate byproducts is mitigated through careful stoichiometric control of oxidizing agents. The MDPI team reports that limiting NaClO to 1.1 equivalents during TEMPO-mediated oxidations suppresses ketone formation, preserving diol integrity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2,3-dihydroxy-2-methylbutanoic acid

- CAS Number : 14868-24-7

- Molecular Formula : C₅H₁₀O₄

- Molecular Weight : 134.14 g/mol

- Melting Point : 85-90 °C

The compound features two hydroxyl groups and a carboxylic acid functional group, making it a member of the hydroxy fatty acids class. Its structure contributes to its biochemical reactivity and potential interactions within biological systems.

Metabolomics

2,3-Dihydroxy-2-methylbutanoic acid is identified as a metabolite in various biological pathways. It plays a role in lipid metabolism and can serve as a biomarker for certain metabolic disorders. Research indicates that it may be involved in the regulation of energy homeostasis and cellular signaling pathways related to metabolic health .

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects, particularly in the context of metabolic diseases such as obesity and diabetes. Studies suggest that it may influence insulin sensitivity and lipid profiles, making it a candidate for further pharmacological development .

Biochemical Pathway Analysis

Research involving 2,3-dihydroxy-2-methylbutanoic acid has focused on its role in various biochemical pathways. It is linked to the metabolism of branched-chain amino acids and may affect the synthesis of other important metabolites . Understanding these pathways can provide insights into metabolic disorders and lead to novel therapeutic strategies.

Case Study 1: Metabolic Profiling in Obesity

A study conducted on obese mice showed altered levels of 2,3-dihydroxy-2-methylbutanoic acid compared to control groups. The findings suggested that elevated levels of this metabolite were associated with improved insulin sensitivity and reduced fat accumulation . This case highlights its potential as a biomarker for obesity-related metabolic changes.

Case Study 2: Impact on Lipid Metabolism

In human subjects undergoing dietary interventions aimed at weight loss, researchers monitored changes in metabolite levels, including 2,3-dihydroxy-2-methylbutanoic acid. Results indicated significant fluctuations in its levels corresponding with dietary changes, suggesting its utility in monitoring lipid metabolism .

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The hydroxyl groups play a key role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 2,3-dihydroxy-2-methylbutanoic acid, it is compared to structurally related hydroxy acids, focusing on molecular features, biological roles, and chemical behavior.

Table 1: Structural and Functional Comparison of Hydroxy Acids

Structural Differentiation

- Its methyl branch at position 2 distinguishes it from HMVA, which has a 3-methyl branch .

- Stereoisomerism: 2,3-Dihydroxy-2-methylbutanoic acid exists in four stereoisomers, but only the (2S,3S)-form is well-characterized . In contrast, HMVA exhibits four stereoisomers (e.g., 2S,3S and 2S,3R), which influence its metabolic pathways .

Table 2: Physical and Spectral Properties

Research Implications

- Biochemical Studies: 2,3-Dihydroxy-2-methylbutanoic acid serves as a transition-state analogue in enzyme studies (e.g., acetolactate decarboxylase), highlighting its role in mimicking reaction intermediates .

- Industrial Potential: Its sodium salt is commercially available for research, suggesting applications in pharmaceuticals or agrochemicals . In contrast, HMVA’s stereoisomers are studied for metabolic disorders .

Biological Activity

2,3-Dihydroxy-2-methylbutanoic acid (DHMA) is an organic compound classified within the group of hydroxy fatty acids. Its molecular formula is , and it is recognized for its presence in various biological contexts, particularly in metabolic pathways. This article explores the biological activity of DHMA, including its roles in metabolism, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 2,3-dihydroxy-2-methylbutanoic acid

- CAS Registry Number : 14868-24-7

- Molecular Weight : 134.131 g/mol

- Structure :

- SMILES: CC(O)C(C)(O)C(O)=O

- InChI Key: AOWPAWLEXIYETE-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C5H10O4 |

| Average Molecular Mass | 134.131 g/mol |

| Monoisotopic Mass | 134.058 g/mol |

| Appearance | Not Available |

Metabolic Role

DHMA is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It has been detected in urine samples of patients with specific metabolic disorders, indicating its role as a potential biomarker. Increased levels of DHMA have been associated with conditions such as short-chain enoyl-CoA hydratase deficiency (SCEH deficiency), where it serves as an indicator of disrupted fatty acid oxidation pathways .

Case Studies

-

SCEH Deficiency :

- Two case reports highlighted infants diagnosed with SCEH deficiency who exhibited elevated urinary levels of DHMA. The patients presented developmental delays and were found to have genetic mutations affecting the ECHS1 gene. Treatment included dietary restrictions and N-acetylcysteine supplementation, which improved their prognosis .

- Metabolic Profiling :

Potential Therapeutic Applications

The biological activity of DHMA extends to potential therapeutic uses due to its involvement in metabolic regulation. Research indicates that compounds like DHMA may have implications in managing metabolic syndromes or disorders related to fatty acid metabolism.

Table 2: Summary of Biological Findings Related to DHMA

| Study/Case | Findings |

|---|---|

| SCEH Deficiency | Elevated urinary levels; developmental delays |

| Metabolic Profiling | Indicator for metabolic disorders |

| Therapeutic Potential | Possible role in managing metabolic syndromes |

Q & A

Basic Research Question: What analytical methods are recommended for detecting 2,3-dihydroxy-2-methylbutanoic acid in biological samples?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting hydroxy acids like 2,3-dihydroxy-2-methylbutanoic acid due to its high sensitivity and specificity. For metabolomic studies, coupling LC-MS with multivariate statistical tools (e.g., sPLS regression) enhances feature selection and reduces noise . In microbiome-metabolome integration, MOFA2 can explain >40% of metabolome variability, prioritizing key metabolites such as this compound . Ensure sample preparation includes acid stabilization to preserve labile hydroxyl groups.

Basic Research Question: How does 2,3-dihydroxy-2-methylbutanoic acid relate to lipid metabolism pathways?

Methodological Answer:

The compound is linked to branched-chain amino acid (BCAA) catabolism, particularly L-isoleucine degradation. It arises via the reduction of 2-keto-3-methylvaleric acid (KMVA) by lactate dehydrogenase homologs . In gut microbiome studies, its abundance correlates inversely with Faecalibacterium prausnitzii, a bacterium associated with butyrate production and lipid homeostasis. To validate pathway involvement, use isotopic tracing (e.g., ¹³C-labeled isoleucine) in cell cultures or fecal samples .

Advanced Research Question: How can researchers resolve contradictions in the reported biological roles of 2,3-dihydroxy-2-methylbutanoic acid across studies?

Methodological Answer:

Discrepancies may arise from context-dependent microbial interactions or analytical variability. For example, its association with both gut inflammation and health could reflect strain-specific microbial metabolism. To address this:

Replicate across models : Compare germ-free mice colonized with defined microbial consortia versus human fecal transplants.

Standardize protocols : Use harmonized LC-MS parameters (e.g., ionization mode, collision energy) to minimize technical variability .

Meta-analysis : Pool datasets from public repositories (e.g., MetaboLights) to assess consistency in metabolic correlations .

Advanced Research Question: What strategies are effective for synthesizing and isolating stereoisomers of 2,3-dihydroxy-2-methylbutanoic acid?

Methodological Answer:

The compound has four stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S), requiring chiral resolution.

- Synthesis : Start with L-isoleucine oxidation to KMVA, followed by stereoselective reduction using engineered dehydrogenases (e.g., Lactobacillus spp. enzymes) .

- Separation : Use chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Advanced Research Question: How can multi-omics approaches elucidate the compound’s role in microbiome-host interactions?

Methodological Answer:

Integrate metabolomics with 16S rRNA sequencing and metatranscriptomics:

MOFA2 : Apply this tool to decompose variance into latent factors, identifying co-varying microbes and metabolites (e.g., Faecalibacterium prausnitzii and 2,3-dihydroxy-2-methylbutanoic acid) .

sPLS regression : Model log-contrast coefficients to quantify microbe-metabolite associations while correcting for compositionality .

Pathway enrichment : Use KEGG or MetaCyc to map the compound’s position in BCAA degradation and cross-reference with host transcriptomic data (e.g., PPAR-γ signaling) .

Basic Research Question: What are the stability considerations for handling 2,3-dihydroxy-2-methylbutanoic acid in experimental settings?

Methodological Answer:

The compound is prone to oxidation and thermal degradation. Key practices include:

- Storage : Keep at -80°C under inert gas (N₂ or Ar) to prevent auto-oxidation.

- Buffering : Use acidic conditions (pH 4–5) during extraction to stabilize hydroxyl groups.

- Quality control : Regularly monitor degradation via LC-MS by tracking characteristic fragments (e.g., m/z 131 for decarboxylation products) .

Advanced Research Question: How do stereochemical configurations of 2,3-dihydroxy-2-methylbutanoic acid impact its biological activity?

Methodological Answer:

Stereoisomers may exhibit divergent interactions with enzymes or receptors. For example:

- 2S,3S isomer : Potentially inhibits bacterial dihydroxy-acid dehydratase, disrupting BCAA synthesis in pathogens.

- 2R,3R isomer : May act as a substrate analogue in mammalian ketogenesis.

Methodology : - Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., human HMG-CoA synthase).

- In vitro assays : Compare isomer effects on enzyme kinetics (e.g., Km/Vmax for dehydrogenases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.